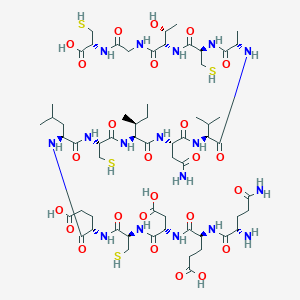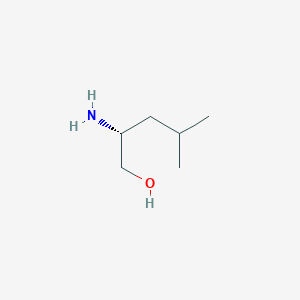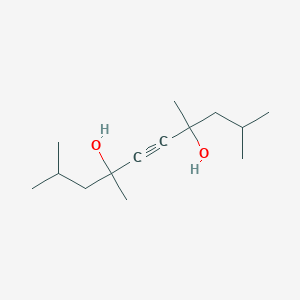
Ethenylcyclopropane
Vue d'ensemble
Description
Ethenylcyclopropane, also known as Vinylcyclopropane, is a chemical compound with the molecular formula C5H8 . It has a molecular weight of 68.12 g/mol . The IUPAC name for this compound is ethenylcyclopropane .
Synthesis Analysis
Several methods have been published on the synthesis of cyclopropylacetylene, which is closely related to ethenylcyclopropane . The earliest preparation starts with the chlorination of cyclopropylmethylketone with phosphorus pentachloride . Thereafter, the reaction product, 1-cyclopropyl-1,1-dichloroethane, is converted into cyclopropylacetylene via double dehydrochlorination .
Molecular Structure Analysis
The molecular structure of Ethenylcyclopropane consists of a cyclopropane ring with an ethenyl (vinyl) group attached . The exact mass of the molecule is 68.062600255 g/mol .
Physical And Chemical Properties Analysis
Ethenylcyclopropane has several computed properties. It has a molecular weight of 68.12 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 1 . The exact mass of the molecule is 68.062600255 g/mol . The complexity of the molecule is computed to be 42 .
Applications De Recherche Scientifique
Organic Synthesis
Vinylcyclopropanes are amongst the most useful building blocks in organic synthesis . Their easy opening and capacity to generate dipoles have been exploited for the synthesis of cyclopentanes . This process can yield good results and sometimes excellent stereoselectivities . The ability to generate dipoles makes Vinylcyclopropane a versatile tool in the creation of complex organic structures .
Radical Ring-Opening Polymerization
Vinylcyclopropane (VCP), one of the most important cyclic monomers, features a highly strained three-member ring bearing high strain energy . This leads to a feasible 1,5-ring-opening process and other transformations under radical conditions, producing polymers with complex chemical structures including the 2-pentenyl repeat unit . Poly (vinylcyclopropane) (PVCP) often exhibits minimal volume shrinkage even volume expansion and can be used as excellent restorative materials with potential clinical applications .
Safety and Hazards
Ethenylcyclopropane is a highly flammable liquid and vapor . It causes skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Mécanisme D'action
Target of Action
Vinylcyclopropane, also known as Ethenylcyclopropane, primarily targets cyclopropane rings in organic compounds . The compound’s role is to facilitate the conversion of these cyclopropane rings into cyclopentene rings .
Mode of Action
The interaction of Vinylcyclopropane with its targets results in a ring expansion reaction , known as the vinylcyclopropane rearrangement or vinylcyclopropane-cyclopentene rearrangement . This rearrangement can be thought of as either a diradical-mediated two-step and/or orbital-symmetry-controlled pericyclic process . The extent to which each of these mechanisms is operative is highly dependent on the substrate .
Biochemical Pathways
The vinylcyclopropane rearrangement affects the biochemical pathways involved in the formation of cyclic compounds. It exploits the reactivity of cyclopropyl groups adjacent to vinyl groups to undergo ring expansion reactions . This reactivity can be used to generate unusual cyclic compounds, such as cyclobutenes .
Pharmacokinetics
The compound’s ability to undergo rearrangement under certain conditions, such as heating , may influence its bioavailability.
Result of Action
The primary result of Vinylcyclopropane’s action is the formation of cyclopentene rings from vinyl-substituted cyclopropane rings . This transformation increases the molecular complexity of the substrate, enabling the synthesis of more complex natural products .
Action Environment
The action of Vinylcyclopropane is influenced by environmental factors such as temperature. For instance, the vinylcyclopropane rearrangement typically occurs under pyrolysis conditions, specifically at temperatures above 400 °C . The efficiency of the rearrangement and the stability of the resulting cyclopentene rings can be affected by these conditions .
Propriétés
IUPAC Name |
ethenylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-5-3-4-5/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWFBNMYFYINAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219358 | |
| Record name | Ethenylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenylcyclopropane | |
CAS RN |
693-86-7 | |
| Record name | Ethenylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethenylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)


![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)
